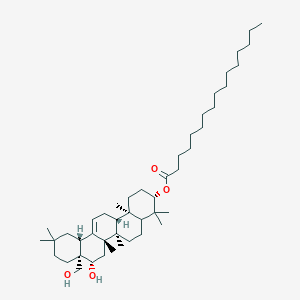
O-Palmityllongispinogenin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Palmityllongispinogenin is a steroidal saponin that is extracted from the roots of the plant Asparagus racemosus. It has been found to possess various biological activities, including anticancer, anti-inflammatory, and antioxidant properties. In recent years, O-Palmityllongispinogenin has gained significant attention from the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of O-Palmityllongispinogenin is not fully understood. However, studies have suggested that it may induce apoptosis in cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway. It has also been found to inhibit the NF-κB signaling pathway, which plays a key role in inflammation.
Biochemische Und Physiologische Effekte
O-Palmityllongispinogenin has been found to possess various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit inflammation, and protect cells from oxidative damage. Additionally, O-Palmityllongispinogenin has been found to possess hepatoprotective properties, making it a potential candidate for the treatment of liver diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using O-Palmityllongispinogenin in lab experiments is its wide range of biological activities. It has been found to possess anticancer, anti-inflammatory, and antioxidant properties, making it a potential candidate for the treatment of various diseases. Additionally, O-Palmityllongispinogenin is a natural compound that can be easily extracted from the roots of Asparagus racemosus.
However, there are also some limitations associated with the use of O-Palmityllongispinogenin in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, the exact mechanism of action of O-Palmityllongispinogenin is not fully understood, which can make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on O-Palmityllongispinogenin. One potential direction is to further study its anticancer properties and investigate its potential as a cancer therapy. Additionally, more research is needed to fully understand the mechanism of action of O-Palmityllongispinogenin and its effects on various signaling pathways. Finally, more research is needed to investigate the potential use of O-Palmityllongispinogenin in the treatment of liver diseases.
Synthesemethoden
The synthesis of O-Palmityllongispinogenin involves the extraction of the compound from the roots of Asparagus racemosus. The extraction process involves the use of solvents such as methanol, ethanol, and water. The extract is then subjected to various purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to obtain pure O-Palmityllongispinogenin.
Wissenschaftliche Forschungsanwendungen
O-Palmityllongispinogenin has been studied extensively for its potential therapeutic applications. It has been found to possess various biological activities, including anticancer, anti-inflammatory, and antioxidant properties. Studies have shown that O-Palmityllongispinogenin can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. It has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, O-Palmityllongispinogenin has been found to possess antioxidant properties, which can help protect cells from oxidative damage.
Eigenschaften
CAS-Nummer |
122249-95-0 |
|---|---|
Produktname |
O-Palmityllongispinogenin |
Molekularformel |
C46H80O4 |
Molekulargewicht |
697.1 g/mol |
IUPAC-Name |
[(3S,6aR,6bS,8S,8aS,12aR,14aR,14bR)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] hexadecanoate |
InChI |
InChI=1S/C46H80O4/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-40(49)50-39-26-27-43(6)36(42(39,4)5)25-28-44(7)37(43)24-23-34-35-31-41(2,3)29-30-46(35,33-47)38(48)32-45(34,44)8/h23,35-39,47-48H,9-22,24-33H2,1-8H3/t35-,36?,37-,38+,39+,43+,44-,45-,46-/m1/s1 |
InChI-Schlüssel |
OPGQHWKKODQISN-ZWJGQMMPSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC=C4[C@H]5CC(CC[C@@]5([C@H](C[C@]4([C@@]3(CCC2C1(C)C)C)C)O)CO)(C)C)C |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CC(C5(C4CC(CC5)(C)C)CO)O)C)C)C |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CC(C5(C4CC(CC5)(C)C)CO)O)C)C)C |
Synonyme |
O-palmityllongispinogenin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




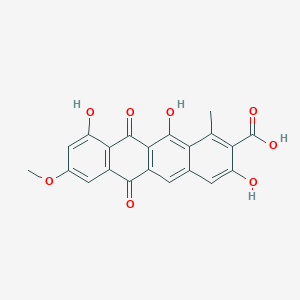
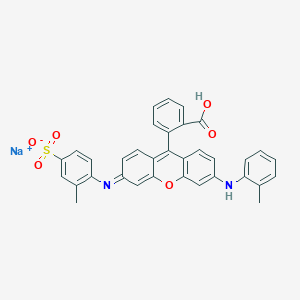
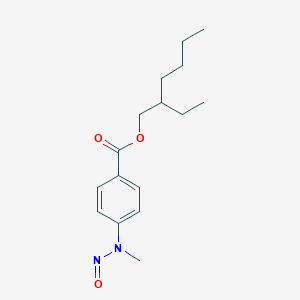
![7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B37648.png)
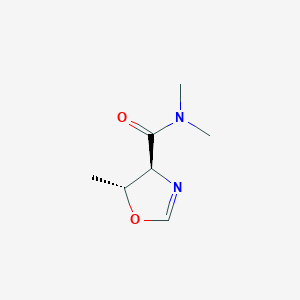
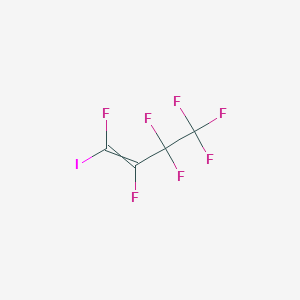
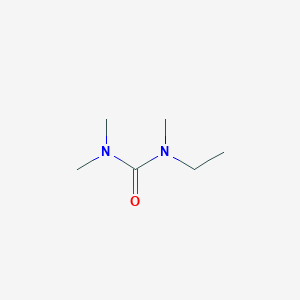
![(3R,5R)-3-(4-chlorophenyl)-3-(imidazol-1-ylmethyl)-2-methyl-5-[(4-methylphenyl)sulfanylmethyl]-1,2-oxazolidine](/img/structure/B37653.png)
![Piperidine, 4-[[4-(1,1-dimethylethyl)phenyl]methyl]-](/img/structure/B37657.png)
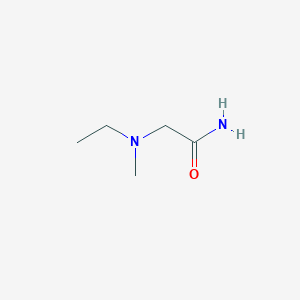
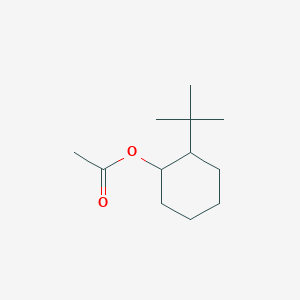
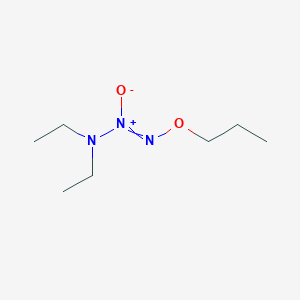
![3-amino-2-methyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B37669.png)